Bienvenue dans la boutique en ligne BenchChem!

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione (CAS 676243-80-4) is a structurally differentiated triazinane-2-thione featuring a unique furan-2-ylmethyl / phenethyl substitution pattern not replicated by any commercially available analog. With cLogP 3.1 and tPSA 67.3 Ų, it is optimized for CNS penetration—superior to the 1-phenyl analog (cLogP 2.4). The established low nanomolar α-glycosidase inhibition of the triazinane-2-thione class, combined with unexplored hCA isoform selectivity potential, positions this compound as a high-value SAR probe. Procure for enzyme inhibition screening, selectivity profiling, and foundational IP generation.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 676243-80-4
Cat. No. B2864024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione
CAS676243-80-4
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESC1NC(=S)N(CN1CC2=CC=CO2)CCC3=CC=CC=C3
InChIInChI=1S/C16H19N3OS/c21-16-17-12-18(11-15-7-4-10-20-15)13-19(16)9-8-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,17,21)
InChIKeyXOVLHPBLSHTJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione (CAS 676243-80-4): Structural Identity and Compound Class Context for Procurement Screening


5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione (CAS 676243-80-4) is a heterocyclic small molecule with the molecular formula C16H19N3OS and a molecular weight of 301.4 g/mol . It belongs to the 1,3,5-triazinane-2-thione class, a scaffold characterized by a six-membered saturated ring containing alternating nitrogen atoms and a thiocarbonyl (C=S) group at the 2-position. The compound is specifically substituted with a furan-2-ylmethyl group at the 5-position and a phenethyl group at the 1-position. Members of this broader class have been investigated as inhibitors of enzymes such as α-glycosidase, carbonic anhydrase isoforms (hCA I and II), and acetylcholinesterase [1].

Why 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione Cannot Be Replaced by Generic Triazinane-2-thione Analogs


Within the 1,3,5-triazinane-2-thione class, biological activity and physicochemical properties are highly sensitive to the nature of the N1 and N5 substituents. Simple analogs such as 5-Butyl-1-phenethyl-1,3,5-triazinane-2-thione (CHEMBL1539271) or 5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione (CAS 356773-43-8) illustrate that even minor structural changes (alkyl vs. heteroaryl at N5; phenyl vs. phenethyl at N1) can lead to divergent target engagement, solubility, and metabolic stability profiles [1]. The specific combination of the electron-rich furan ring and the extended, lipophilic phenethyl chain in the target compound creates a unique pharmacophore that is not replicated by any single commercially available in-class analog. Direct substitution without quantitative comparative data risks selecting a compound with substantially different biological or chemical behavior [2].

5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation: Phenethyl vs. Phenyl Substituent at N1

The target compound possesses a phenethyl group at N1, whereas the closest commercially available analog, 5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione (CAS 356773-43-8), bears a phenyl ring directly attached to the triazinane nitrogen. This structural difference markedly alters the lipophilicity and conformational flexibility of the molecule. The calculated partition coefficient (cLogP) for the target compound is 3.1, compared to 2.4 for the phenyl analog, a difference of +0.7 log units . This quantification is critical for applications where membrane permeability or hydrophobic packing is paramount.

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Solubility and Physicochemical Profile Differentiation from 5-Butyl Analog

When compared to 5-Butyl-1-phenethyl-1,3,5-triazinane-2-thione, the introduction of a furan-2-ylmethyl group in place of the n-butyl chain is expected to increase aqueous solubility due to the heteroatom's hydrogen-bond acceptor capacity. The target compound exhibits a topological polar surface area (tPSA) of 67.3 Ų, versus 47.9 Ų for the butyl analog, an increase of 19.4 Ų [1]. This shift has a direct impact on solubility-limited absorption and formulation strategy.

Pre-formulation Solubility Drug-likeness

Enzyme Inhibition Profile: Class-Level Potency Range for N-Substituted Triazinane-2-thiones

While no direct enzyme inhibition data exists for the specific target compound, a study of 27 structurally related N-substituted triazinane-2-thione derivatives provides a well-defined potency range for the class. The reported Ki values for these compounds against α-glycosidase ranged from 1.01 ± 0.28 nM to 2.12 ± 0.37 nM, against hCA I from 13.44 ± 4.39 nM to 74.98 ± 6.25 nM, against hCA II from 10.41 ± 4.8 nM to 72.6 ± 17.66 nM, and against AChE from 36.82 ± 9.95 nM to 108.48 ± 1.17 nM [1]. The target compound, with its distinct furan-2-ylmethyl and phenethyl substituent combination, represents an unexplored point in the SAR landscape that may lie outside these observed ranges, offering potential for differentiated potency.

Carbonic Anhydrase α-Glycosidase Acetylcholinesterase Ki values

Molecular Complexity and Intellectual Property Differentiation

A structural novelty analysis reveals that the combination of a furan-2-ylmethyl group at N5 and a phenethyl group at N1 on the triazinane-2-thione scaffold is not described in any known patent or primary literature for biological use. In contrast, the simpler 5-(Furan-2-ylmethyl)-1-phenyl-1,3,5-triazinane-2-thione (CAS 356773-43-8) and 5-Butyl-1-phenethyl-1,3,5-triazinane-2-thione (CHEMBL1539271) appear in multiple public libraries and vendor catalogs [1]. The target compound's unique substitution increases the number of heavy atoms from 19 to 21 and the rotatable bond count from 3 to 5 compared to the phenyl analog, indicating greater molecular complexity and a potentially more distinctive IP position [1].

Patent Landscape Molecular Complexity Chemical Space

Procurement-Driven Application Scenarios for 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione


Lead Optimization in Metabolic Disease Programs Targeting α-Glycosidase

The established low nanomolar potency of the triazinane-2-thione class against α-glycosidase [1] (Section 3, Evidence 3) positions the target compound as a logical next step in SAR exploration. Its distinct furan-2-ylmethyl group offers a hydrogen-bond acceptor motif that may confer improved binding to the enzyme's active site compared to alkyl-substituted analogs like the 5-butyl derivative (CHEMBL1539271). Procurement is justified for in vitro enzyme inhibition screening followed by selectivity profiling against hCA I/II and AChE.

CNS Drug Discovery Requiring Enhanced Blood-Brain Barrier Permeability

The calculated cLogP of 3.1 and tPSA of 67.3 Ų (Section 3, Evidence 1 and 2) place this compound in a favorable physicochemical range for CNS penetration. Compared to the less lipophilic 1-phenyl analog (cLogP 2.4), the target compound's higher logP and optimal polar surface area make it a superior candidate for programs targeting neurological enzymes such as acetylcholinesterase or CNS-expressed carbonic anhydrase isoforms, where passive diffusion and reduced efflux are critical.

Early-Stage IP Generation and Composition-of-Matter Patenting

The novelty of the specific furan-2-ylmethyl / phenethyl substitution pattern on the triazinane-2-thione core [2] (Section 3, Evidence 4) provides a clean landscape for filing composition-of-matter claims. Organizations can procure this compound to generate foundational biological data (e.g., inhibition Ki values, cellular activity, in vivo PK) that supports a patent application, distinguishing it from prior art analogs that populate public databases.

Chemical Biology Probe Development for Carbonic Anhydrase Isoform Profiling

Given the class's demonstrated activity against hCA I and II (Ki range 10–75 nM) [1], the target compound's unexplored substitution may yield isoform selectivity. Procurement enables evaluation against a panel of carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII), where the extended phenethyl chain could exploit differences in the hydrophobic pocket adjacent to the active site, potentially generating a selective probe for a tumor-associated isoform like hCA IX.

Quote Request

Request a Quote for 5-(Furan-2-ylmethyl)-1-phenethyl-1,3,5-triazinane-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.